Dihydrogeodin

Overview

Description

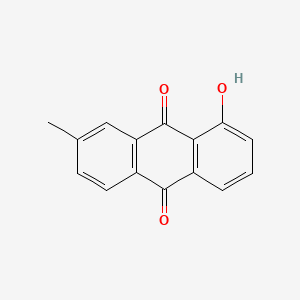

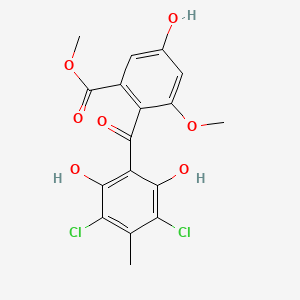

Dihydrogeodin is a member of the class of benzophenones. It is a derivative of sulochrin in which the hydrogens at positions 3 and 5 are substituted by chloro groups . It is isolated from several Aspergillus species .

Synthesis Analysis

The synthesis of this compound involves a gene cluster responsible for geodin production from Aspergillus terreus . The gene cluster is transferred to an expression platform in A. nidulans . The genes ATEG_08451 (gedC) encodes a polyketide synthase, ATEG_08453 (gedR) encodes a transcription factor responsible for activation of the geodin gene cluster and ATEG_08460 (gedL) encodes a halogenase that catalyzes conversion of sulochrin to this compound .

Molecular Structure Analysis

The molecular formula of this compound is C17H14Cl2O7 .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the conversion of sulochrin to this compound, catalyzed by a halogenase . This reaction is part of the biosynthesis of geodin .

Scientific Research Applications

Structural Studies and Antiviral Potential

- X-ray Crystallography and Molecular Docking : Dihydrogeodin, obtained from Aspergillus terreus TM8, was studied using X-ray crystallography and molecular docking. This research highlighted its significant potential as an antiviral and immunosuppressive agent (Hamed et al., 2019).

Enzymatic and Biosynthetic Role

- This compound Oxidase : An enzyme named this compound oxidase, important in the biosynthesis of natural products, specifically catalyzes the phenol oxidative coupling reaction to form geodin from this compound. This enzyme, purified from Aspergillus terreus, is a blue copper protein, highlighting its biological significance (Fujii et al., 1987).

- Molecular Cloning and Expression : The gene encoding this compound oxidase was cloned and expressed heterologously, revealing significant homology with multicopper blue proteins like laccase and ascorbate oxidase. This study contributes to understanding the enzyme's role in natural product biosynthesis (Huang et al., 1995).

Metabolic and Antimicrobial Insights

- Metabolic Product of Aspergillus terreus : Studies revealed this compound as a metabolic product of Aspergillus terreus with noted antifungal and antibacterial activities, indicating its potential role in microbial defense mechanisms (Inamori et al., 1983).

Future Directions

The future directions in the study of Dihydrogeodin could involve further elucidation of its biosynthetic pathways and potential applications . The use of genome editing approaches, such as the CRISPR/Cas9 system, could be instrumental in manipulating the synthesis of this compound and other similar compounds .

properties

IUPAC Name |

methyl 2-(3,5-dichloro-2,6-dihydroxy-4-methylbenzoyl)-5-hydroxy-3-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14Cl2O7/c1-6-12(18)15(22)11(16(23)13(6)19)14(21)10-8(17(24)26-3)4-7(20)5-9(10)25-2/h4-5,20,22-23H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXIPUIQLQUNOCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1Cl)O)C(=O)C2=C(C=C(C=C2OC)O)C(=O)OC)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14Cl2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10346502 | |

| Record name | Dihydrogeodin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10346502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2151-16-8 | |

| Record name | Dihydrogeodin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002151168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydrogeodin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10346502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIHYDROGEODIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2B275P7EST | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Dihydrogeodin is a secondary metabolite produced by several fungal species, notably Aspergillus terreus. Research confirms its biosynthesis from emodin through oxidative ring cleavage, similar to ergochromes. [, , ]

A: Beyond Aspergillus terreus, studies have identified this compound in Aspergillus uvarum sp. nov., isolated from grapes, and Aspergillus flavipes HN4-13, a marine-derived fungus. [, ] This suggests a broader distribution of this compound biosynthesis in fungi.

A: this compound is a dichloro-benzophenone derivative. Its structure has been definitively characterized using a combination of X-ray crystallography, 1D and 2D NMR, and ESI HR mass spectrometry. [] This research clarifies earlier structural assignment attempts that contained inaccuracies.

A: this compound displays antifungal and antibacterial properties. [] Furthermore, molecular docking and dynamic simulations with cyclophilin A suggest potential antiviral and immunosuppressive activities. []

A: Research indicates that this compound acts as a substrate for the enzyme this compound oxidase (DHGO). [, , ] This enzyme catalyzes a stereospecific phenol oxidative coupling reaction, converting this compound to (+)-geodin.

A: DHGO is a multicopper blue enzyme with significant homology to laccases and ascorbate oxidases. [] It plays a crucial role in the biosynthesis of (+)-geodin, a compound with known biological activities. Understanding its mechanism may provide insights into engineering pathways for novel bioactive compounds.

A: Yes, the gene cluster responsible for geodin biosynthesis, which includes this compound as a precursor, has been identified in Aspergillus terreus. [] This cluster contains genes encoding enzymes involved in various steps of the pathway, such as polyketide synthases, halogenases, and transcription factors.

A: Identifying the gene cluster allows for heterologous expression of the pathway in other fungal hosts, such as Aspergillus nidulans. This facilitates studying individual gene function and potentially engineering the pathway for enhanced production or novel derivatives. []

ANone: A range of methods are employed, including:

- Isolation and purification: Techniques like column chromatography, HPLC, and crystallization. [, ]

- Structural elucidation: NMR spectroscopy, mass spectrometry, and X-ray crystallography. []

- Gene cloning and manipulation: PCR, gene disruption, and heterologous expression. [, ]

- Enzyme purification and characterization: Protein purification techniques and enzyme assays. [, , ]

- Metabolic profiling: Techniques to identify and quantify metabolites. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.